1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one - 499771-12-9

1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one

Catalog Number: EVT-438766
CAS Number: 499771-12-9
Molecular Formula: C11H7Cl2NO2
Molecular Weight: 256.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one

  • Compound Description: This compound is a pyranoisoxazolone derivative, prepared by reacting 2,6-dichlorobenzonitrile oxide with 5,6-dihydro-2H-pyran-2-one followed by treatment with nickel peroxide [, ]. Its structure has been confirmed through X-ray crystallography, revealing that the carbonyl group and the aryl substituent are located on the same side of the molecule []. This compound is of interest due to the use of bromine as a steric auxiliary to control the regioselectivity of nitrile oxide cycloaddition reactions [, ].

3-(2,6-Dichlorophenyl)-4,5-dihydro-7H-pyrano[4,3-d]isoxazol-7-one

  • Compound Description: This pyranoisoxazolone derivative is a regioisomer of the previously described 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one. It is synthesized by reacting 2,6-dichlorobenzonitrile oxide with 3-bromo-5,6-dihydro-4H-pyran-2-one []. X-ray crystallographic analysis has been performed to determine its structure, revealing two independent molecules in the asymmetric unit [].

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

  • Compound Description: LY2562175 is a potent and selective farnesoid X receptor (FXR) agonist that demonstrates robust lipid-modulating effects, lowering LDL and triglycerides while raising HDL in preclinical species []. This molecule exhibits preclinical ADME properties consistent with enabling once daily dosing in humans and was advanced to clinical trials for evaluation in humans [].

5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one (Ib)

  • Compound Description: Ib is a novel nonpeptide angiotensin type 1 receptor antagonist that has demonstrated cardiovascular protective effects []. It is primarily metabolized to its monoglucuronide form, and understanding its glucuronidation kinetics is essential for predicting potential drug-drug interactions [].

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

  • Compound Description: LY3154207 is a potent, subtype-selective positive allosteric modulator (PAM) of the human dopamine D1 receptor with minimal allosteric agonist activity []. It exhibits a distinct pharmacological profile compared to orthosteric agonists, lacking a bell-shaped dose-response relationship or tachyphylaxis in preclinical models []. This compound has advanced to Phase 2 clinical trials for Lewy Body Dementia as a potential first-in-class D1 PAM [].

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

  • Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor [, ]. It significantly enhances the cAMP response to dopamine in cells expressing the human D1 receptor while exhibiting weak allosteric agonist activity on its own []. DETQ demonstrates high selectivity for the human D1 receptor over rat, mouse, and human D5 receptors []. In preclinical models, DETQ increases locomotor activity without causing stereotypy or tachyphylaxis, suggesting potential advantages over direct-acting D1 agonists [].

(−)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

  • Compound Description: SB-612111 is a highly potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) [, , ]. It competitively antagonizes the effects of N/OFQ in various peripheral and central nervous system preparations []. Studies in mice with chronic pain suggest that SB-612111 can block NOP receptor-mediated antiallodynia while potentially potentiating the analgesic effects of morphine [].

1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one (SR14150)

  • Compound Description: SR14150 is a moderately selective NOP receptor agonist, also acting as a partial agonist at μ-opioid receptors []. In mice with chronic pain, it exhibits both antinociceptive and antiallodynic activity, with the former being mediated by μ-opioid receptors and the latter by NOP receptors [].
  • Relevance: While SR14150 lacks the 2,6-dichlorophenyl moiety present in 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one, it was studied in conjunction with the NOP receptor antagonist SB-612111, which does share this structural feature with the target compound. This research focused on the complex interplay between NOP and μ-opioid receptors in mediating analgesia in acute and chronic pain states [].

1-(1-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)piperidin-4-yl)-indolin-2-one (SR16835)

  • Compound Description: SR16835 is a full agonist at the NOP receptor and exhibits low efficacy at μ-opioid receptors []. Unlike SR14150, it demonstrates only antiallodynic activity in mice with chronic pain, which is mediated by NOP receptors [].
  • Relevance: Similar to SR14150, SR16835 was investigated in conjunction with the 2,6-dichlorophenyl-containing NOP receptor antagonist SB-612111 []. This study highlighted the distinct roles of NOP receptors in mediating antinociceptive and antiallodynic effects in different pain states [].

3-Ethyl-1-(1-(4-Isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one (SR16507)

  • Compound Description: SR16507 is a bifunctional compound that activates both NOP and μ-opioid receptors []. Its antinociceptive effects are attenuated by NOP receptor activation, as evidenced by potentiation by the NOP antagonist SB-612111 [].
  • Relevance: Although SR16507 lacks the 2,6-dichlorophenyl group, its activity was examined in the context of NOP receptor modulation using SB-612111, which does share the 2,6-dichlorophenyl moiety with 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one []. This research emphasized the role of NOP receptors in modulating μ-opioid receptor-mediated antinociception [].

N-[3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide (Isoxaben)

  • Compound Description: Isoxaben is a herbicide that selectively inhibits cellulose biosynthesis in plants [, ]. It undergoes metabolism in soil primarily through monodemethoxylation to demethoxyisoxaben and hydrolysis to 5-isoxazolinone []. This unique hydrolysis pathway, involving cleavage of the 5-amino C-N bond in the isoxazole ring instead of the amide bond, is attributed to the positive charge at the 5-C position of the isoxazole ring [].

N-[3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl]-2-hydroxy-6-methoxybenzamide (Demethoxyisoxaben)

  • Compound Description: Demethoxyisoxaben is the main soil metabolite of the herbicide isoxaben []. It is formed through monodemethoxylation of isoxaben and is considered a nontoxic product [].

3-(1-Ethyl-1-methylpropyl)isoxazolin-5-one

  • Compound Description: This compound, a 5-isoxazolinone derivative, is the second main soil metabolite of isoxaben, generated through a unique hydrolysis pathway involving 5-amino C-N bond cleavage in the isoxazole ring [, ]. It is considered a nontoxic product and does not undergo further transformation under similar hydrolytic conditions [].

5-Amino-3-(1-ethyl-1-methylpropyl)isoxazole

  • Compound Description: This 5-aminoisoxazole derivative is a minor metabolite detected in trace amounts during the soil metabolism of isoxaben []. It does not accumulate in soil and is not considered a major degradation product [].

4-(2,6-Difluorobenzyloxy-methyl)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one

  • Compound Description: This compound is a minor metabolite of the herbicide methiozolin, identified in ricefish during bioconcentration studies []. It represents less than 3.4% of the total radioactivity residues and is not considered to have a significant bioaccumulation potential [].

(2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6-dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-one (C-7)

  • Compound Description: C-7 is a diazenyl chalcone derivative demonstrating good antimicrobial activity against a range of microorganisms []. Its minimum inhibitory concentration (MIC) values range from 3.79 to 15.76 µg/mL [].

(2E)-1-(5-((2-Chloro-4-nitrophenyl)diazenyl)-2-hydroxyphenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one (C-10)

  • Compound Description: C-10, another diazenyl chalcone derivative, exhibits high free radical scavenging activity, comparable to ascorbic acid [].

(E)-4-Methyl-N'-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzylidene)benzenesulfonohydrazide (G18)

  • Compound Description: G18 is a quinazolinone derivative containing a hydrazone structural unit []. It displays good antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), demonstrating its potential as an antimicrobial agent [].

(E)-2-((4-((2-(2,6-Dichlorophenyl)hydrazono)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one (G12)

  • Compound Description: G12 is another quinazolinone derivative with a hydrazone structural unit []. It shows promising antibacterial activity against Xoo, exceeding the efficacy of the control drug bismerthiazol [].

(E)-N'-(4-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzylidene)benzenesulfonohydrazide (G16)

  • Compound Description: G16 is a quinazolinone derivative with antibacterial activity against Pseudomonas syringae pv. actinidiae (Psa) []. It outperforms the control drug thiediazole-copper in its efficacy against Psa [].

(E)-2-((4-((2-(3,5-Dichlorophenyl)hydrazono)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one (G5)

  • Compound Description: G5 is a quinazolinone derivative exhibiting broad-spectrum antimicrobial activity against Xoo, Xac, and Psa []. This highlights its potential as a versatile antimicrobial agent [].

Properties

CAS Number

499771-12-9

Product Name

1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one

IUPAC Name

1-[3-(2,6-dichlorophenyl)-1,2-oxazol-5-yl]ethanone

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

InChI

InChI=1S/C11H7Cl2NO2/c1-6(15)10-5-9(14-16-10)11-7(12)3-2-4-8(11)13/h2-5H,1H3

InChI Key

JPFRJBIHUZVDFO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=NO1)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=C(C=CC=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.